molecular formula C14H19ClN4O4 B1393813 Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 474330-06-8

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1393813
CAS RN: 474330-06-8
M. Wt: 342.78 g/mol
InChI Key: ZTZUFALUKUFVNF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). It has a molecular weight of 342.78 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with Pd/C in ethanol, which is stirred with an H2 balloon for 3 hours . The product is then obtained through purification .


Molecular Structure Analysis

The molecular formula of this compound is C14H19ClN4O4 . The InChI code is 1S/C14H19ClN4O4/c1-14(2,3)23-13(20)18-8-6-17(7-9-18)12-10(19(21)22)4-5-11(15)16-12/h4-5H,6-9H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 94 - 95 degrees Celsius .

Scientific Research Applications

Treatment of Lymphomas

TAK-659 has been investigated for its efficacy in treating various lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), by inhibiting SYK and FLT3 .

Chronic Lymphocytic Leukemia (CLL)

In CLL cells, TAK-659 has shown potential in preclinical models, suggesting its application in developing therapies for this type of leukemia .

Dual Inhibition of SYK and FLT-3

As a dual inhibitor, TAK-659 has demonstrated growth inhibition in cell lines and xenograft tumor models of B-cell lymphoma or acute myeloid leukemia (AML) origin .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P260, P262, P270, P280, P305+P351+P338, P402+P404 .

properties

IUPAC Name

tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(20)18-8-6-17(7-9-18)12-10(19(21)22)4-5-11(15)16-12/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZUFALUKUFVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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